![molecular formula C19H27N5O2 B2421648 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176126-16-0](/img/structure/B2421648.png)
2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyrazole ring, and a pyridazine ring. These are all types of heterocyclic compounds, which are compounds that contain a ring structure with at least two different elements as the ring atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the pyrazole and pyridazine rings might be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound is likely to be fairly rigid, and the different functional groups will have different effects on the compound’s chemical properties .Chemical Reactions Analysis
The types of reactions that this compound can undergo would depend on its functional groups. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the pyrazole and pyridazine rings might undergo reactions at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with various reagents. These properties are typically determined through laboratory testing .Scientific Research Applications
Metabolite Exposure Estimation
The compound "(R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol (TBPT)" is studied for its metabolites and their exposure in human circulation. It is metabolized into two distinct metabolites, M1 and M2. The study focuses on estimating the exposure to these metabolites relative to the parent drug, using in vitro data and physiologically based pharmacokinetic modeling (Obach et al., 2018).
Anticancer Agents Synthesis
Research on 1,2-dihydropyrido[3,4-b]pyrazines, which are mitotic inhibitors with antitumor activity, explores the synthesis of congeners for potential anticancer applications. The synthesis process involves cyclization reactions, aiming to develop effective anticancer agents (Temple et al., 1987).
Aurora Kinase Inhibitor for Cancer Treatment
A compound with a similar structure is studied for its role as an Aurora kinase inhibitor. This compound could inhibit Aurora A, making it a potential candidate for cancer treatment. Such inhibitors are crucial in the development of targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Structural Studies and Crystal Packing
Studies of 2H-pyrazolo[4,3-c]pyridine derivatives, including their crystal structure and packing, provide insights into the physical properties of these compounds. This information is essential for understanding the behavior and potential applications of such compounds in various scientific fields (Karthikeyan et al., 2010).
Synthesis of Bioactive Compounds
The synthesis of amino-pyrazin-2-hydrazide derivatives leads to the formation of new biologically active compounds. This research is part of the continuous search for novel compounds with potential biological activities, which can be explored for various applications in medicine and biochemistry (Milczarska et al., 2012).
Pharmacokinetics and Molecular Interactions
Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide focus on their molecular interactions and pharmacokinetic properties. Understanding these interactions is crucial for developing effective pharmaceutical agents (Shim et al., 2002).
properties
IUPAC Name |
2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-19-5-4-18(23-9-2-8-20-23)21-24(19)14-16-6-10-22(11-7-16)13-17-3-1-12-26-15-17/h2,4-5,8-9,16-17H,1,3,6-7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXRBFDMNXDGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.